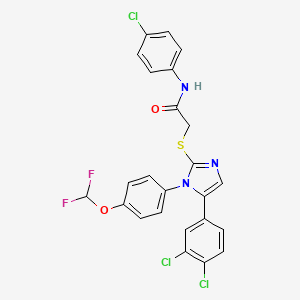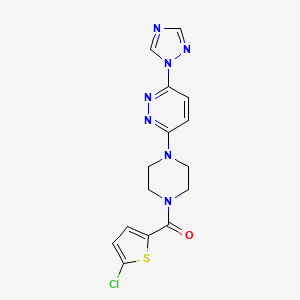
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14ClN7OS and its molecular weight is 375.84. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the 1,2,4-triazole moiety in the compound suggests potential efficacy against cancer cell lines. For instance, similar compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values indicating potent cytotoxicity . This suggests that our compound could be optimized for selective anticancer activity, potentially offering a new avenue for cancer treatment.
Antimicrobial and Antifungal Effects
Triazole derivatives are well-known for their antimicrobial and antifungal effects. The triazole ring can interact with enzymes or receptors in microbial cells, disrupting their function. This interaction is the basis for the development of triazole-based antifungal agents like fluconazole and itraconazole . The compound could be explored for similar applications, potentially leading to new treatments for infectious diseases.
Antiviral Properties
The triazole core structure is also associated with antiviral properties. It can be designed to interfere with viral replication by targeting viral enzymes or replication machinery. Given the structural features of the compound, it could be investigated for activity against viruses, contributing to the development of new antiviral medications .
Anti-Inflammatory and Analgesic Applications
Compounds containing 1,2,4-triazole have been reported to exhibit anti-inflammatory and analgesic activities. These effects are often mediated through the modulation of inflammatory pathways or interactions with pain receptors. The compound could be a candidate for the development of new anti-inflammatory or analgesic drugs .
Anticonvulsant Potential
The 1,2,4-triazole ring has been linked to anticonvulsant effects, which are crucial in the treatment of epilepsy and other seizure disorders. By acting on central nervous system receptors or ion channels, triazole derivatives can modulate neuronal excitability and prevent seizures. Research into the anticonvulsant potential of this compound could lead to novel therapies for neurological conditions .
Antidepressant and Anxiolytic Effects
Some 1,2,4-triazole derivatives have shown promise as antidepressant and anxiolytic agents. These compounds may affect neurotransmitter systems involved in mood regulation and anxiety, such as serotonin or GABA. Investigating the compound for these properties could yield new options for the treatment of mental health disorders .
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation .
Mode of Action
Some compounds with a 1,2,4-triazole ring system have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring system have been shown to affect the proliferation of cancer cells, suggesting they may interact with pathways related to cell growth and apoptosis .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Similar compounds with a 1,2,4-triazole ring system have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
The synthesis of similar compounds has been achieved using copper-catalyzed click reactions, suggesting that the synthesis environment may play a role in the formation and stability of these compounds .
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN7OS/c16-12-2-1-11(25-12)15(24)22-7-5-21(6-8-22)13-3-4-14(20-19-13)23-10-17-9-18-23/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSPYPFVNXRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)
![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)

![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2779327.png)
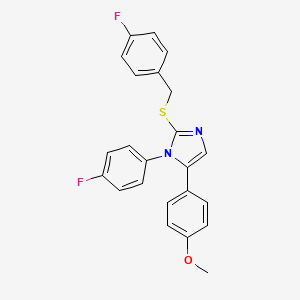
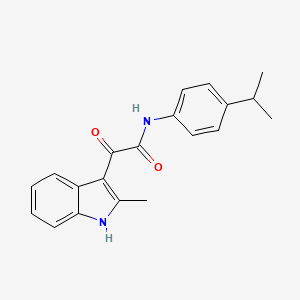
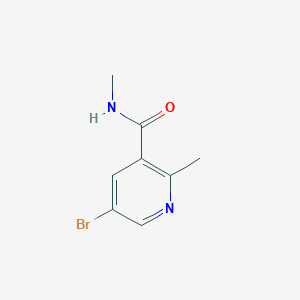
![(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2779332.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)
![2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2779336.png)
